ビスフェノールP

概要

説明

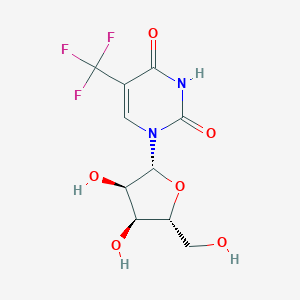

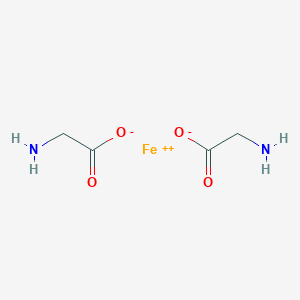

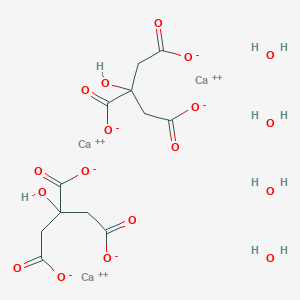

Bisphenol P is a diarylmethane.

科学的研究の応用

内分泌かく乱研究

ビスフェノールPを含むビスフェノール類は、内分泌かく乱作用により、いくつかの健康への悪影響と関連付けられている、広く使用されている環境化学物質です . これらの化学物質がヒトに悪影響を与える細胞経路についての研究の対象となることがよくあります .

炎症研究

研究では、ビスフェノール類を含むいくつかの化学物質へのヒトの曝露と、炎症促進性バイオマーカーのレベルとの間に、一貫した正の関連性が認められています . これにより、this compoundは、炎症の基底にある作用機序の研究に役立つ化合物となります .

環境への影響に関する研究

This compoundは、他のビスフェノール類と同様に、環境中に広く存在する合成モノマーです . これらの化学物質の環境への影響、特に細菌による分解を調査する研究で、よく使用されています .

産業用途

This compoundは、洗浄製品の洗浄固定剤、電気めっき溶媒、フェノール樹脂の構成要素など、さまざまな産業用途で使用されています . また、「BPAフリーペーパー」として販売されている製品を含む感熱紙の現像剤としても使用されています .

食品包装と保管

This compoundは、ビスフェノールAと同様に、食品包装と保管用のエポキシ樹脂と呼ばれる高分子コーティングの製造に使用されます . これらは、食品供給の安全性を強化し、健康的な現代のライフスタイルに貢献するために不可欠です

作用機序

Target of Action

Bisphenol P, like its analog Bisphenol A (BPA), is known to interact with estrogen receptors (ERs) in the body . It acts as a partial agonist of ERs, activating the N-terminal activation function 1 . This interaction with ERs is a key aspect of Bisphenol P’s mechanism of action.

Mode of Action

Bisphenol P interacts with its targets, the estrogen receptors, in a manner that differs from the natural hormone 17-β estradiol . The compound can act as a weak agonist or antagonist on these receptors, depending on the specific context . This dual mode of action allows Bisphenol P to influence a variety of physiological processes.

Biochemical Pathways

Bisphenol P, through its interaction with estrogen receptors, can affect several biochemical pathways. It has been shown to influence protein synthesis, amino acid metabolism, and energy metabolism . These effects can lead to changes in cellular function and potentially contribute to various health effects.

Pharmacokinetics

It is known that bisphenols, in general, undergo glucuronidation, a major elimination process that converts these compounds into hydrophilic molecules that are excreted in the urine .

Result of Action

The molecular and cellular effects of Bisphenol P’s action are diverse and can vary depending on the specific context. For example, Bisphenol P has been shown to affect glucose metabolism, onset and progression of several tumors, and immune function by binding different receptors, modulating transcription factors, and inducing epigenetic changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisphenol P. For instance, the compound’s effects can be influenced by its concentration in the environment, as well as by the presence of other chemicals . Additionally, Bisphenol P can be released into the environment from various sources, including manufacturing plant effluent discharge .

特性

IUPAC Name |

4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXXQTYGFOHYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058693 | |

| Record name | Bisphenol P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167-51-3 | |

| Record name | Bisphenol P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)

![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)